molecular formula C25H22O5 B11156610 methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B11156610
M. Wt: 402.4 g/mol
InChI Key: ZKDWACIDFUOACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a coumarin derivative featuring a 2-oxo-2H-chromen-3-yl core substituted with methyl groups at positions 4 and 8, a 1-naphthylmethoxy group at position 7, and an acetoxy methyl ester at position 3. Its synthesis likely involves the acylation of a hydroxylated coumarin precursor under basic conditions, analogous to methods described for structurally related compounds . Characterization techniques such as NMR (¹H and ¹³C), IR spectroscopy, mass spectrometry (MS), and X-ray crystallography (using software like SHELXL ) confirm its structure.

The compound’s fluorescence properties, influenced by the electron-rich naphthylmethoxy substituent and conjugated coumarin system, make it a candidate for photochemical applications. Its bulky 1-naphthyl group may enhance solid-state fluorescence due to π-π stacking interactions .

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C25H22O5/c1-15-19-11-12-22(16(2)24(19)30-25(27)21(15)13-23(26)28-3)29-14-18-9-6-8-17-7-4-5-10-20(17)18/h4-12H,13-14H2,1-3H3

InChI Key

ZKDWACIDFUOACP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC4=CC=CC=C43)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.

    Introduction of the Naphthylmethoxy Group: The naphthylmethoxy group is introduced through a nucleophilic substitution reaction, where a naphthylmethanol derivative reacts with the chromen-2-one core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate with structurally analogous coumarin derivatives:

Compound Substituents (Position 7) Molecular Formula Molecular Weight Fluorescence Properties Synthesis Method
Target Compound 1-Naphthylmethoxy C₂₅H₂₂O₅ 402.44 g/mol High solid-state fluorescence due to π-π stacking; solvent-dependent in liquid phase Acylation of hydroxylated coumarin
Compound A () 3-Methoxyphenyl-2-oxoethoxy C₂₃H₂₂O₇ 410.42 g/mol Moderate fluorescence; enhanced in chloroform Multicomponent condensation
Compound B () Furochromen core C₂₂H₁₈O₆ 378.38 g/mol Lower fluorescence due to fused furan ring altering conjugation Multicomponent reaction with Meldrum’s acid
Compound C () 2-Methylprop-2-en-1-yloxy C₁₉H₂₀O₅ 328.36 g/mol Reduced fluorescence; steric hindrance from bulky substituent Etherification of hydroxylated coumarin
Compound D () Hydroxyl C₁₆H₁₆O₅ 288.29 g/mol High polarity; fluorescence quenched in polar solvents Direct hydroxylation

Structural and Functional Differences

  • Substituent Effects : The target compound’s 1-naphthylmethoxy group provides extended conjugation and steric bulk, enhancing solid-state fluorescence compared to smaller substituents like methoxy (Compound A) or hydroxyl (Compound D) . The furochromen core in Compound B introduces rigidity but reduces fluorescence due to altered electron distribution .
  • Synthetic Complexity : Multicomponent reactions (e.g., Compound B) require precise conditions, whereas the target compound’s synthesis via acylation is more straightforward .
  • Solubility and Applications : The naphthyl group increases lipophilicity, favoring organic solvents (e.g., chloroform), while hydroxylated derivatives (Compound D) are more water-soluble but less fluorescent .

Key Research Findings

  • Fluorescence Trends : Chloroform maximizes fluorescence in liquid phase for most coumarins, but solid-state intensity correlates with substituent size and conjugation (target > Compound A > Compound C) .

Biological Activity

Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound belonging to the class of chromenone derivatives. Its complex structure, characterized by a chromenone core with various substituents, suggests a potential for diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H22O5. The compound features:

  • A chromenone backbone which is known for its biological activity.
  • Methoxy and methyl substituents that may influence its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that chromenone derivatives exhibit significant anticancer properties. For instance, similar compounds have shown potent activity against various cancer cell lines, including breast cancer (MCF-7) cells. The following table summarizes findings related to the anticancer activity of related compounds:

Compound NameIC50 (μM)Cancer TypeReference
This compoundTBDTBDTBD
Coumarin derivative A9.54MCF-7
Coumarin derivative B0.47MCF-7
Coumarin ester C21.8Tumor-associated hCA IX

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

Enzyme Inhibition

This compound may also exhibit enzyme inhibition properties. Compounds with similar structures have been reported to inhibit carbonic anhydrase (CA) isoforms selectively, which is crucial in cancer metabolism and tumor growth.

Mechanistic Studies

Mechanistic studies on related compounds suggest that the biological activity of chromenones can be attributed to:

  • Interaction with DNA : Some derivatives intercalate into DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
  • Inhibition of Key Enzymes : Such as carbonic anhydrases involved in tumor growth.

Case Studies

Several case studies have highlighted the therapeutic potential of chromenone derivatives:

  • Study on MCF-7 Cells : A study demonstrated that a similar chromenone derivative exhibited an IC50 of 0.47 μM against MCF-7 cells, indicating strong anticancer properties .
  • Selectivity Towards hCA IX : Another study found that certain derivatives showed high selectivity towards tumor-associated hCA IX over cytosolic hCA I isoform with an IC50 of 21.8 nM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.